molecular formula C12H10O2S B428776 2-Benzyl-3-thiophenecarboxylic acid

2-Benzyl-3-thiophenecarboxylic acid

Cat. No.: B428776
M. Wt: 218.27g/mol
InChI Key: XBXURZAMLKGFJE-UHFFFAOYSA-N
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Description

2-Benzyl-3-thiophenecarboxylic acid is a thiophene-derived organic compound featuring a benzyl substituent at the 2-position and a carboxylic acid group at the 3-position of the heteroaromatic ring.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27g/mol

IUPAC Name

2-benzylthiophene-3-carboxylic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)10-6-7-15-11(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)

InChI Key

XBXURZAMLKGFJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=CS2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CS2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison evaluates 2-Benzyl-3-thiophenecarboxylic acid against four structurally related thiophene derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound* N/A C₁₂H₁₀O₂S 218.27 Thiophene, carboxylic acid, benzyl Research chemical (inferred)
Thiophene-2-carboxylic acid 527-72-0 C₅H₄O₂S 128.15 Thiophene, carboxylic acid Laboratory reagent
3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid 900019-11-6 C₁₈H₁₃NO₄S 339.36 Thiophene, carboxylic acid, phenoxy, benzoylamino Research use; stringent safety protocols required
Thieno[3,2-b][1]benzothiophene-2-carboxylic acid 30126-05-7 C₁₁H₆O₂S₂ 250.29 Fused thiophene rings, carboxylic acid Industrial applications; specialized handling

*Inferred data based on structural analogs.

Structural and Functional Differences

  • Phenoxy and benzoylamino groups in 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid introduce hydrogen-bonding capacity, which may influence binding affinity in biological systems . Fused aromatic systems (e.g., Thieno[3,2-b][1]benzothiophene-2-carboxylic acid) exhibit extended π-conjugation, likely enhancing thermal stability and electronic properties for materials science applications .

Physicochemical Properties

  • Molecular Weight: this compound (218.27 g/mol) bridges the gap between smaller analogs (e.g., Thiophene-2-carboxylic acid at 128.15 g/mol) and bulkier derivatives like 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid (339.36 g/mol). Higher molecular weight correlates with reduced volatility and altered pharmacokinetic profiles.
  • Solubility : Benzyl and fused-ring substituents decrease polarity, likely reducing water solubility compared to simpler carboxylic acid derivatives.

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